molecular formula C12H14N4O2 B1519405 3-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid CAS No. 1019459-07-4

3-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid

Cat. No. B1519405
CAS RN: 1019459-07-4
M. Wt: 246.27 g/mol
InChI Key: FGAZTRCSRQPMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazole compounds, such as the one you mentioned, are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .


Molecular Structure Analysis

Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Cyclopropane Fatty Acids: The synthesis of cyclopropane fatty acids, similar in structure to 3-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid, is explored as potential inhibitors of mycolic acid biosynthesis, crucial in mycobacterial cell envelopes (Hartmann et al., 1994).
  • Organic Sensitizers for Solar Cells: Novel organic sensitizers, structurally related to the compound , have been engineered for solar cell applications, demonstrating significant efficiency in photon to current conversion (Kim et al., 2006).

Catalysis and Synthesis Techniques

  • Green Synthesis of Tetrasubstituted Imidazoles: A study on using Brønsted acidic ionic liquid for the green and reusable synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcases a sustainable approach in chemical synthesis (Davoodnia et al., 2010).
  • Safe Generation of Hydrazoic Acid: Research on the safe and reliable synthesis of 5-substituted-1H-tetrazoles using hydrazoic acid in a continuous flow reactor indicates advancements in handling hazardous substances in synthesis processes (Gutmann et al., 2012).

Chemical Modifications and Drug Analogs

  • Synthesis of GABA Analogs: The synthesis of nonracemic 3-substituted 4-(1H-tetrazol-1-yl)butanoic acids, analogous to the compound of interest, highlights the creation of neurotropic drug analogs (Reznikov et al., 2018).
  • Selenofonsartan Analogues: The creation of selenium-containing antihypertensive compounds, structurally similar to this compound, exemplifies the development of novel medicinal compounds (Grange et al., 2007).

Photocatalytic and Antimicrobial Applications

  • Photocatalytic Degradation of Dyes: Coordination complexes involving structures related to the compound in focus have been synthesized for the degradation of organic dye pollutants, showcasing the compound's potential in environmental applications (Lu et al., 2021).
  • Antimicrobial Activity of Derivatives: The synthesis of N-substituted-β-amino acid derivatives containing various moieties, including structures similar to this compound, have shown good antimicrobial activity against various pathogens (Mickevičienė et al., 2015).

Safety and Hazards

On heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They are also known to burst vigorously when exposed to shock, fire, and heat on friction .

Future Directions

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . Therefore, there is a continuous interest in developing novel synthetic methods and exploring their biological activities.

properties

IUPAC Name

3-methyl-2-(5-phenyltetrazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8(2)10(12(17)18)16-14-11(13-15-16)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAZTRCSRQPMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1N=C(N=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid
Reactant of Route 2
3-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid
Reactant of Route 3
3-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid
Reactant of Route 4
3-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid
Reactant of Route 5
3-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid
Reactant of Route 6
3-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.